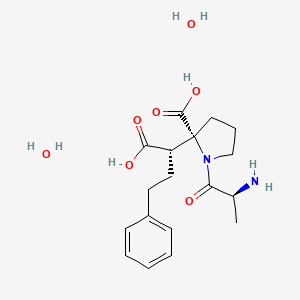
(S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate;(S)-3-(N-Boc-N-methylamino)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate and (S)-3-(N-Boc-N-methylamino)pyrrolidine are organic compounds that belong to the class of pyrrolidines. These compounds are often used in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate typically involves the reaction of tert-butyl bromoacetate with (S)-pyrrolidin-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
For (S)-3-(N-Boc-N-methylamino)pyrrolidine, the synthesis involves the protection of the amine group of (S)-pyrrolidine with a Boc (tert-butoxycarbonyl) group, followed by methylation of the nitrogen atom. The Boc protection is typically achieved using di-tert-butyl dicarbonate in the presence of a base like triethylamine, while the methylation can be carried out using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for these compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
These compounds can undergo a variety of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives.
Reduction: Reduction of the ester or amide groups can yield alcohols or amines.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring might yield lactams, while reduction of the ester group in (S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate could produce the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They can serve as building blocks for the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine
In biology and medicine, these compounds may be used in the development of new drugs. Their unique structural features make them valuable for the design of molecules that can interact with specific biological targets, such as enzymes or receptors.
Industry
In industry, these compounds can be used in the production of specialty chemicals, polymers, and materials. Their reactivity and functional groups make them versatile for various applications.
Mécanisme D'action
The mechanism of action of these compounds depends on their specific use and target. In medicinal chemistry, they might interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would vary based on the specific application and compound structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple cyclic secondary amine that serves as a building block for many organic compounds.
N-Boc-pyrrolidine: A protected form of pyrrolidine used in organic synthesis.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine with different reactivity and properties.
Uniqueness
(S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate and (S)-3-(N-Boc-N-methylamino)pyrrolidine are unique due to their specific functional groups and stereochemistry. These features make them valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
tert-butyl 2-[[(3S)-pyrrolidin-3-yl]amino]acetate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)7-12-8-4-5-11-6-8/h8,11-12H,4-7H2,1-3H3/t8-/m0/s1 |
Clé InChI |
AYEXDBHPMVPDER-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CN[C@H]1CCNC1 |
SMILES canonique |
CC(C)(C)OC(=O)CNC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)



![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)

![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)


![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)

